molecular formula C10H11F2N B1325361 2-(2,5-Difluorophenyl)Pyrrolidine CAS No. 886503-15-7

2-(2,5-Difluorophenyl)Pyrrolidine

Cat. No. B1325361
CAS RN: 886503-15-7
M. Wt: 183.2 g/mol
InChI Key: NCXSNNVYILYEBC-UHFFFAOYSA-N
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Description

“2-(2,5-Difluorophenyl)Pyrrolidine” is used in the synthesis of imidazo [1,2-b]pyridazine compounds as inhibitors of Trk kinases .


Synthesis Analysis

The synthesis of “2-(2,5-Difluorophenyl)Pyrrolidine” involves various chemical reactions. For instance, it has been used in the synthesis of imidazo [1,2-b]pyridazine compounds . More details about its synthesis can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Difluorophenyl)Pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

“2-(2,5-Difluorophenyl)Pyrrolidine” undergoes various chemical reactions during its synthesis. It’s used in the synthesis of imidazo [1,2-b]pyridazine compounds as inhibitors of Trk kinases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-Difluorophenyl)Pyrrolidine” include a molecular weight of 183.2 . More details about its physical and chemical properties can be found in the relevant papers .

Scientific Research Applications

Pharmaceutical Synthesis Intermediates

The compound 2-(2,5-Difluorophenyl)Pyrrolidine is used in the preparation of pharmaceutical synthesis intermediates. It is involved in a synthesis method that utilizes low-cost raw materials like 2,5-difluorobromobenzene and N-Boc-pyrrolidone, indicating its role in cost-effective drug development processes .

2. Inhibitors Against Tyrosine Receptor Kinase (TRK) This compound has been identified as part of novel inhibitors against TRK, which are used for all tumor patients expressing TRK. These inhibitors exhibit strong selectivity for TRK and can inhibit tumor growth by inhibiting the TRK signaling pathway .

Chiral Pharmaceutical Intermediate

2-(2,5-Difluorophenyl)Pyrrolidine is a key chiral pharmaceutical intermediate. It has been produced using an imine reductase at a high concentration with an enantiomeric excess exceeding 99%, showcasing its importance in producing high-purity chiral compounds for pharmaceutical applications .

Ralotinib Intermediate

The compound serves as an intermediate in the synthetic method of ralotinib, a drug potentially used for therapeutic treatments .

Safety and Hazards

The safety information available indicates that “2-(2,5-Difluorophenyl)Pyrrolidine” is classified under GHS07 . More details about its safety and hazards can be found in the relevant papers .

properties

IUPAC Name

2-(2,5-difluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXSNNVYILYEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640820
Record name 2-(2,5-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Difluorophenyl)Pyrrolidine

CAS RN

886503-15-7
Record name 2-(2,5-Difluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886503-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Difluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-difluorophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.284.850
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Synthesis routes and methods I

Procedure details

NaBH4(12 g, 314.9 mmol) was added to a solution of 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole (28.5 g, 157.4 mmol) in a mixture of MeOH:H2O (4:1, 250 mL) and stirring was continued at 25-35° C. for 2 h. The reaction mixture was quenched with 1N aqueous HCl solution and basified with 2N aqueous NaOH solution, extracted with DCM, dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 23 g of the title compound.
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250 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Difluorophenyl)Pyrrolidine
Reactant of Route 2
2-(2,5-Difluorophenyl)Pyrrolidine
Reactant of Route 3
2-(2,5-Difluorophenyl)Pyrrolidine
Reactant of Route 4
2-(2,5-Difluorophenyl)Pyrrolidine
Reactant of Route 5
2-(2,5-Difluorophenyl)Pyrrolidine
Reactant of Route 6
2-(2,5-Difluorophenyl)Pyrrolidine

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